![molecular formula C11H16O B12562112 7-Ethylbicyclo[3.3.1]non-6-en-3-one CAS No. 177540-12-4](/img/structure/B12562112.png)
7-Ethylbicyclo[3.3.1]non-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an ethyl group attached to a bicyclo[331]nonane framework with a double bond at the 6-position and a ketone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylbicyclo[3.3.1]non-6-en-3-one typically involves the reaction of a vinyl triflate with an organometallic reagent . This method allows for the introduction of the ethyl group at the desired position on the bicyclic framework. The reaction conditions often include the use of a palladium catalyst and a suitable base to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Ethylbicyclo[3.3.1]non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form saturated alcohols or hydrocarbons.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Ethylbicyclo[3.3.1]non-6-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-Ethylbicyclo[3.3.1]non-6-en-3-one exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, inhibiting enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7-Methylbicyclo[3.3.1]non-6-en-3-one: Similar structure but with a methyl group instead of an ethyl group.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Contains an alcohol group instead of a ketone.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
7-Ethylbicyclo[3.3.1]non-6-en-3-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
177540-12-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
7-ethylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3 |
InChI Key |
JPKQZQSFQDHAIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2CC(C1)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



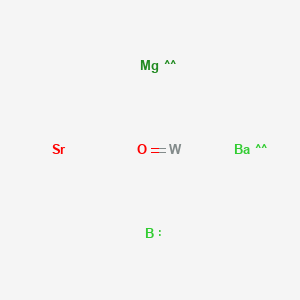

![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)



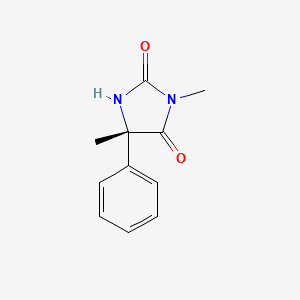
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
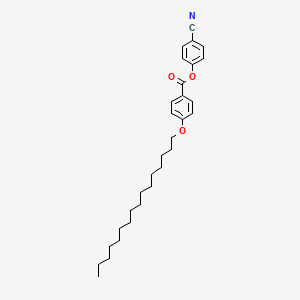
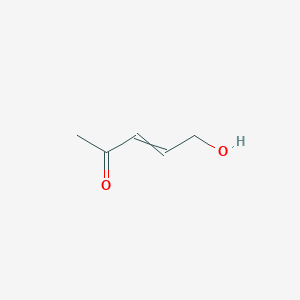
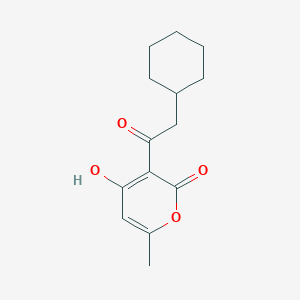
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
